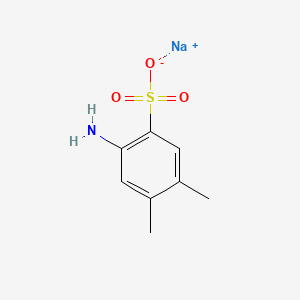

Sodium 4-amino-o-xylene-5-sulphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

74319-87-2 |

|---|---|

Molecular Formula |

C8H10NNaO3S |

Molecular Weight |

223.23 g/mol |

IUPAC Name |

sodium;2-amino-4,5-dimethylbenzenesulfonate |

InChI |

InChI=1S/C8H11NO3S.Na/c1-5-3-7(9)8(4-6(5)2)13(10,11)12;/h3-4H,9H2,1-2H3,(H,10,11,12);/q;+1/p-1 |

InChI Key |

AVDSLMKFVMYSHK-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)[O-])N.[Na+] |

Origin of Product |

United States |

Diazotization Titration:this is a Specific and Widely Used Titrimetric Method for the Assay of Primary Aromatic Amines. the Method is Based on the Reaction of the Primary Amino Group with Nitrous Acid Formed in Situ from Sodium Nitrite and a Strong Acid Like Hydrochloric Acid to Form a Diazonium Salt.

The reaction is typically carried out at a low temperature (0-5 °C) to ensure the stability of the diazonium salt. A precisely weighed sample is dissolved in an acidic solution and cooled in an ice bath. The solution is then titrated with a standardized solution of sodium nitrite (B80452). The endpoint can be detected potentiometrically or by using an external indicator, such as starch-iodide paper, which turns blue in the presence of the first excess of nitrous acid. This method provides a direct measure of the primary aromatic amine content and is thus a reliable way to determine the purity of Sodium 4-amino-o-xylene-5-sulphonate.

Chemical Reactivity and Mechanistic Investigations of Sodium 4 Amino O Xylene 5 Sulphonate

Electrophilic Aromatic Substitution Reactions of the Compound

The benzene (B151609) ring of Sodium 4-amino-o-xylene-5-sulphonate has two unsubstituted positions available for electrophilic aromatic substitution (EAS): C3 and C6. The regiochemical outcome of these reactions is dictated by the combined directing effects of the existing substituents. The amino group (-NH₂) at C4 is a powerful activating group and directs incoming electrophiles to its ortho positions (C3 and C5). The two methyl groups (-CH₃) at C1 and C2 are weakly activating, ortho- and para-directing groups. Conversely, the sulfonate group (-SO₃⁻) at C5 is a deactivating, meta-directing group. The activating and ortho-directing influence of the amino group is generally the dominant factor in determining the position of substitution.

Halogenation, such as bromination or chlorination, is a typical electrophilic aromatic substitution reaction. For this compound, the regioselectivity is strongly controlled by the activating amino group. The position C3 is ortho to the amino group, making it highly activated and the most probable site for halogenation. The other available position, C6, is ortho to one methyl group and para to the other, but it is meta to the amino group, making it less favored. Therefore, the reaction with reagents like bromine (Br₂) or chlorine (Cl₂) is expected to yield the 3-halo derivative as the major product.

Table 1: Predicted Regioselectivity in Halogenation

| Reaction | Reagent | Primary Product | Mechanistic Rationale |

|---|---|---|---|

| Bromination | Br₂ in a polar solvent (e.g., acetic acid) | Sodium 4-amino-3-bromo-o-xylene-5-sulphonate | The amino group is a powerful ortho-director, strongly activating the C3 position for electrophilic attack. |

| Chlorination | Cl₂ with a Lewis acid catalyst (e.g., FeCl₃) or in acetic acid | Sodium 4-amino-3-chloro-o-xylene-5-sulphonate | Similar to bromination, the directing effect of the amino group favors substitution at the ortho C3 position. |

The reactivity of the compound towards nitration and further sulfonation is more complex due to the reaction conditions typically employed.

Nitration: Aromatic nitration is generally carried out using a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). masterorganicchemistry.comlibretexts.orglibretexts.org Under these strongly acidic conditions, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and meta-directing. Consequently, the aromatic ring becomes significantly less reactive towards electrophilic attack. The directing influences on the ring are now a complex combination of two activating methyl groups and two deactivating groups (anilinium and sulfonate). This makes direct nitration challenging and can lead to a mixture of products or require harsh conditions. To achieve selective nitration, the amino group is often protected first, for example, through acetylation to form an amide. The acetamido group is still an ortho-, para-director but is less activating than a free amino group and is stable to nitrating conditions.

Further Sulfonation: Introducing an additional sulfonate group onto the ring is generally difficult. Aromatic sulfonation is a reversible reaction that typically requires concentrated or fuming sulfuric acid. masterorganicchemistry.comwikipedia.org Under these conditions, the amino group would be protonated to the deactivating anilinium form. With two electron-withdrawing groups already present (anilinium and sulfonate), the ring is highly deactivated, making further electrophilic substitution unfavorable. Conversely, the sulfonate group can be removed (desulfonation) by heating the compound in dilute aqueous acid, which can be a useful synthetic strategy. tandfonline.comresearchgate.netwikipedia.org

Nucleophilic Reactivity and Functional Group Transformations

The amino and sulfonate groups on this compound are key handles for a wide range of chemical transformations, enabling its use as a versatile synthetic building block.

The primary aromatic amino group is a rich site for chemical modification.

Diazotization and Azo Coupling: One of the most important reactions of primary aromatic amines is diazotization. echemi.com Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) converts the amino group into a diazonium salt (-N₂⁺). google.comcuny.edu This diazonium salt is a versatile intermediate. It can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo dyes. unb.canih.govpbworks.com This reaction is fundamental to the dye manufacturing industry.

Sandmeyer and Related Reactions: The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. These transformations include the Sandmeyer reaction (using copper(I) salts to introduce -Cl, -Br, or -CN) and related reactions to introduce -I, -F, -OH, and -H groups.

Amide Formation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides to form stable amides. libretexts.org This is often used as a protective strategy to moderate the reactivity of the amino group during other synthetic steps like nitration.

Table 2: Key Reactions of the Amino Group

| Reaction Type | Typical Reagents | Intermediate/Product | Significance |

|---|---|---|---|

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Diazonium salt | Key intermediate for further transformations. google.comcuny.edu |

| Azo Coupling | Diazonium salt + Phenol or Aniline (B41778) | Azo dye | Synthesis of a wide range of colored compounds. nih.govjbiochemtech.com |

| Sandmeyer Reaction | Diazonium salt + CuCl/CuBr/CuCN | Aryl chloride/bromide/nitrile | Versatile method for introducing various functional groups. |

| Acylation | Acetic anhydride or Acetyl chloride | N-acetylated amide | Protection of the amino group; modulation of reactivity. libretexts.org |

The sodium sulfonate group, while generally stable, can be converted into more reactive functional groups, opening up further synthetic possibilities.

Conversion to Sulfonyl Chloride: The sodium sulfonate can be converted to the corresponding sulfonyl chloride (-SO₂Cl) by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.orggoogle.comresearchgate.net

Sulfonamide Synthesis: The resulting sulfonyl chloride is a highly valuable intermediate. It reacts readily with ammonia, primary amines, or secondary amines to form sulfonamides (-SO₂NR₂). wikipedia.org The sulfonamide functional group is a cornerstone of many pharmaceuticals, most notably the sulfa drugs. The synthesis of sulfonamides from sodium sulfonates is an efficient pathway to these important molecules. nih.govacs.orgorganic-chemistry.org

Desulfonation: As previously noted, the sulfonate group can be cleaved from the aromatic ring through hydrolysis in hot, dilute acidic conditions. tandfonline.comiaea.org This reversibility allows the sulfonate group to be used as a temporary blocking or directing group during a multi-step synthesis, only to be removed at a later stage. wikipedia.orgwikipedia.org

Derivatization Strategies for Advanced Chemical Entities

The presence of two distinct and orthogonally reactive functional groups—the amino and the sulfonate moieties—makes this compound an excellent scaffold for building more complex molecules. Derivatization strategies can selectively target one group while leaving the other intact for subsequent reactions.

For example, a common strategy involves first utilizing the amino group. It can be diazotized and coupled with a suitable partner to form an azo dye. unb.canih.gov The sulfonate group on this newly formed dye can then be converted to a sulfonyl chloride and subsequently reacted with an amine to introduce a sulfonamide group. This approach allows for the modular construction of complex molecules with distinct functionalities, such as dyes with appended pharmacophores or other property-modifying groups.

Furthermore, the amino group can be targeted with various derivatizing reagents for analytical purposes, such as reacting it with fluorescent tags like dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (FMOC) to enable highly sensitive detection in chromatographic methods. nih.govnih.govrsc.org These derivatization techniques convert the non-fluorescent primary amine into a derivative that can be easily quantified. scienceopen.com

Formation of Azo Compounds and Related Chromophoric Systems

This compound serves as a primary aromatic amine, making it a key precursor in the synthesis of various azo compounds. The formation of these chromophoric systems proceeds through a well-established two-step mechanism: diazotization followed by azo coupling.

Diazotization: The process is initiated by treating an acidic aqueous solution of this compound with sodium nitrite, typically at low temperatures (0–5 °C), to prevent the decomposition of the resulting salt. The nitrous acid, generated in situ from sodium nitrite and the acid, reacts with the primary amino group (-NH₂) to form a highly reactive diazonium salt: 4,5-dimethyl-2-sulfobenzene-1-diazonium chloride. The presence of the sulfonic acid group enhances the stability of the diazonium salt compared to analogues without electron-withdrawing groups.

Azo Coupling: The resulting diazonium salt is a weak electrophile and readily reacts with electron-rich coupling components in an electrophilic aromatic substitution reaction. The coupling partner is typically a phenol, naphthol, aromatic amine, or a compound with an active methylene group. The position of the azo coupling is directed by the activating groups on the coupling component. For instance, with phenols and naphthols, the coupling generally occurs at the para position to the hydroxyl group, unless this position is blocked. The reaction's pH is critical; coupling with phenols is carried out in weakly alkaline conditions, while coupling with aromatic amines is performed in weakly acidic solutions.

The extensive delocalized π-electron system, which includes the aryl rings linked by the N=N double bond, is responsible for the intense color of the resulting azo dyes. The exact color is influenced by the chemical nature of both the diazo component (derived from this compound) and the coupling component, as well as the presence of auxochromic (color-enhancing) and chromophoric (color-bearing) groups. The sulfonic acid group, apart from influencing the color, imparts water solubility to the final dye molecule, which is a crucial property for applications in the textile industry.

Below is a table detailing potential coupling components for the diazonium salt of 4-amino-o-xylene-5-sulfonic acid and the general characteristics of the resulting azo dyes.

| Coupling Component | Chemical Class | Reaction pH | Resulting Chromophoric System | Expected Color Range |

| Phenol | Phenolic | Alkaline | Hydroxyazo | Yellow |

| Resorcinol | Phenolic | Alkaline | Dihydroxyazo | Orange |

| N,N-Dimethylaniline | Aromatic Amine | Acidic | Aminoazo | Yellow to Orange |

| 2-Naphthol (β-Naphthol) | Naphtholic | Alkaline | Hydroxynaphthylazo | Orange to Red |

| Naphthalen-1-amine (α-Naphthylamine) | Naphthylamine | Acidic | Aminonaphthylazo | Red to Violet |

| Acetoacetanilide | Active Methylene | Alkaline | Hydrazone-Azo Tautomer | Yellow |

Coupling Reactions for Heterocyclic Ring System Formation

While the primary application of diazotized this compound is in the formation of azo dyes, diazonium salts are versatile intermediates capable of participating in reactions that lead to the formation of heterocyclic ring systems. Although specific literature detailing the use of this compound in such syntheses is not abundant, the reactivity of its diazonium salt can be inferred from established organo-synthetic reactions.

One potential pathway involves the reaction of the diazonium salt with compounds containing active methylene groups, such as β-ketoesters or malononitrile. These reactions can lead to the formation of pyridazinones or cinnolines, which are six-membered heterocyclic systems. The reaction typically proceeds by an initial azo coupling, followed by an intramolecular cyclization reaction.

Another synthetic route for forming heterocyclic structures is the Japp–Klingemann reaction. This reaction involves the coupling of the diazonium salt with a β-keto acid or a β-keto ester to form a hydrazone. Under appropriate conditions, this intermediate can be induced to cyclize, often with the elimination of a substituent, to yield various heterocyclic compounds, most notably indoles.

Furthermore, diazonium salts can be utilized in reactions that form fused heterocyclic systems. For example, the reaction of a diazonium salt with certain activated aromatic or heteroaromatic compounds can be followed by a cyclization step to build a new heterocyclic ring onto the existing aromatic structure. While the specific application of this compound in these reactions is not widely documented, its chemical nature as a precursor to a stable diazonium salt suggests its potential utility in the synthesis of complex heterocyclic structures.

Photochemical Reactivity and Degradation Mechanisms under Irradiation

Azo compounds derived from this compound, like most azo dyes, are susceptible to degradation upon exposure to ultraviolet (UV) irradiation. The photochemical reactivity is centered around the chromophoric azo bond (-N=N-), which can be cleaved through various mechanisms, leading to the loss of color (photofading) and the formation of smaller, often colorless, degradation products.

The degradation process is typically initiated by the absorption of UV photons, which promotes the dye molecule to an excited electronic state. The primary degradation pathway in aqueous environments often involves the generation of highly reactive oxygen species (ROS), particularly hydroxyl radicals (•OH). researchgate.net These radicals can attack the azo dye molecule at multiple sites.

Key mechanistic steps in the photodegradation of sulfonated azo dyes include:

Cleavage of the Azo Bond: The N=N double bond is often the initial site of attack by hydroxyl radicals, leading to its cleavage. This process results in the formation of aromatic amines and other substituted benzene derivatives. researchgate.net The cleavage of this bond is the main reason for the rapid decolorization of the dye solution.

Hydroxylation of Aromatic Rings: Hydroxyl radicals can attack the benzene rings of the dye molecule, leading to the formation of hydroxylated intermediates, such as phenols and catechols. researchgate.net

Oxidation of Substituents: The methyl groups on the xylene ring are susceptible to oxidation, potentially forming carboxylic acid functionalities.

Desulfonation: The sulfonic acid group can be cleaved from the aromatic ring, releasing sulfate (B86663) ions (SO₄²⁻) into the solution.

Ring Opening: Prolonged irradiation and attack by reactive species can lead to the opening of the aromatic rings, resulting in the formation of smaller aliphatic carboxylic acids (e.g., oxalic acid, formic acid).

Mineralization: Ultimately, complete degradation leads to the mineralization of the organic dye molecule into carbon dioxide (CO₂), water (H₂O), and inorganic ions like sulfate (SO₄²⁻) and nitrate (B79036) (NO₃⁻).

The following table summarizes the classes of compounds typically formed during the photochemical degradation of azo dyes derived from this compound.

| Class of Degradation Product | Examples | Mechanism of Formation |

| Aromatic Amines | 4-amino-o-xylene-5-sulfonic acid | Cleavage of the azo bond |

| Hydroxylated Aromatics | Hydroxylated derivatives of xylene sulfonic acid | •OH attack on the aromatic ring |

| Aliphatic Carboxylic Acids | Oxalic acid, Formic acid, Acetic acid | Aromatic ring opening |

| Inorganic Ions | Sulfate (SO₄²⁻), Nitrate (NO₃⁻), Ammonium (B1175870) (NH₄⁺) | Desulfonation and mineralization of nitrogen |

Advanced Structural Elucidation and Spectroscopic Probes for Sodium 4 Amino O Xylene 5 Sulphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of Sodium 4-amino-o-xylene-5-sulphonate, providing detailed information about the chemical environment of each atom. Analysis of both ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for a complete assignment of the proton and carbon skeletons.

Analysis of ¹H and ¹³C NMR Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl groups, and the amine group. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-donating amino group and the methyl groups will shield the aromatic protons, while the electron-withdrawing sulfonate group will cause a downfield shift.

Predicted ¹H NMR Chemical Shifts for 2-amino-4,5-dimethylbenzenesulfonic acid (parent acid):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H | 7.63 | s |

| Aromatic H | 6.99 | s |

| Aromatic H | 6.96 | s |

| Methyl H | 2.50 | s |

| Methyl H | 2.25 | s |

Note: Data is based on predictions for the parent acid, 2-amino-4,5-dimethylbenzenesulfonic acid, and may vary slightly for the sodium salt. The signals for the amine protons are often broad and may exchange with deuterium (B1214612) in certain solvents.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly informative, with carbons attached to electron-withdrawing groups appearing at lower field and those attached to electron-donating groups at higher field.

Predicted ¹³C NMR Chemical Shifts for 2-amino-4,5-dimethylbenzenesulfonic acid (parent acid):

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C | 145.0 |

| Aromatic C | 138.0 |

| Aromatic C | 132.0 |

| Aromatic C | 128.0 |

| Aromatic C | 118.0 |

| Aromatic C | 115.0 |

| Methyl C | 20.0 |

| Methyl C | 18.0 |

Note: Data is based on predictions for the parent acid, 2-amino-4,5-dimethylbenzenesulfonic acid, and may vary slightly for the sodium salt.

Application of Two-Dimensional NMR Techniques for Connectivity and Proximity Information

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

A COSY experiment would reveal correlations between coupled protons. For this compound, this would primarily confirm the coupling between the aromatic protons, although given their predicted singlet nature in some spectra, these correlations might be absent.

An HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would allow for the definitive assignment of the quaternary carbons and confirm the positions of the substituents on the aromatic ring. For instance, correlations would be expected between the methyl protons and the aromatic carbons to which they are attached, as well as adjacent carbons. Similarly, the aromatic protons would show correlations to neighboring carbons and the carbons of the methyl groups.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and, consequently, the molecular formula of this compound. The expected monoisotopic mass for the parent acid, C₈H₁₁NO₃S, is approximately 201.04596 g/mol , and for the sodium salt, C₈H₁₀NNaO₃S, it is approximately 223.02791 g/mol . caspre.ca

Predicted Exact Mass for this compound:

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M-Na+2H]⁺ | C₈H₁₂NO₃S⁺ | 202.0532 |

| [M-Na]⁻ | C₈H₁₀NO₃S⁻ | 200.0387 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This provides detailed structural information that can confirm the identity of the compound. For aromatic sulfonates, characteristic fragmentation pathways are observed. A common fragmentation involves the loss of sulfur dioxide (SO₂) or the formation of the sulfonate radical anion (SO₃⁻). caspre.canih.govdrugbank.com

Expected Fragmentation Pathways for the Anion of 2-amino-4,5-dimethylbenzenesulfonic acid:

Loss of SO₂: The molecular anion [M-H]⁻ at m/z 200 could lose a neutral SO₂ molecule (64 Da) to yield a fragment ion at m/z 136, corresponding to the deprotonated 4,5-dimethylaniline.

Formation of SO₃⁻: Cleavage of the C-S bond can result in the formation of the SO₃⁻ radical anion at m/z 80.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in this compound.

The IR and Raman spectra are expected to show characteristic absorption bands for the N-H, C-H, C=C, S=O, and C-S bonds.

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Amino (N-H) | Scissoring | 1590 - 1650 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl (C-H) | Asymmetric & Symmetric Stretching | 2850 - 3000 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| Sulfonate (S=O) | Asymmetric Stretching | 1170 - 1250 |

| Sulfonate (S=O) | Symmetric Stretching | 1030 - 1070 |

| C-S | Stretching | 650 - 750 |

The N-H stretching vibrations of the primary amine group typically appear as two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups appears just below 3000 cm⁻¹. The aromatic ring C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region. The sulfonate group is characterized by strong absorption bands corresponding to the asymmetric and symmetric S=O stretching vibrations.

X-ray Crystallography for Solid-State Structure, Conformation, and Intermolecular Interactions

A comprehensive search of publicly available crystallographic databases reveals a notable absence of specific studies on this compound. However, valuable insights can be inferred from the crystallographic analysis of structurally related compounds. For instance, studies on other substituted benzenesulfonic acid salts often reveal layered structures where the sulfonate groups engage in extensive hydrogen bonding networks with water molecules or counter-ions. The amino group on the aromatic ring is also expected to be a key participant in hydrogen bonding, acting as a donor.

The conformation of the 4-amino-o-xylene-5-sulphonate anion would be of particular interest. The dihedral angles between the plane of the benzene ring and the substituents (amino and sulfonate groups) would be precisely determined. These angles are influenced by a combination of steric hindrance from the adjacent methyl groups and electronic effects.

Furthermore, X-ray crystallography would illuminate the nature and geometry of intermolecular interactions. These non-covalent interactions are fundamental to the stability of the crystal lattice. In the case of this compound, one would expect to observe:

Ionic Interactions: The electrostatic attraction between the negatively charged sulfonate group (-SO₃⁻) and the sodium cation (Na⁺) would be a primary organizing force in the crystal structure.

Hydrogen Bonding: The amino group (-NH₂) and the oxygen atoms of the sulfonate group are strong hydrogen bond donors and acceptors, respectively. These interactions would likely form an extensive network, linking adjacent anions and cations.

π-π Stacking: The aromatic rings of the xylene core may engage in π-π stacking interactions, further stabilizing the crystal packing. The presence of substituents on the ring would influence the geometry of this stacking (e.g., parallel-displaced or T-shaped).

A hypothetical data table, based on expected values for similar structures, is presented below to illustrate the type of information that would be obtained from an X-ray crystallographic study.

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric space group |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) would be determined. |

| Bond Lengths (Å) | C-C (aromatic) ~1.39 Å, C-S ~1.77 Å, S-O ~1.45 Å, C-N ~1.40 Å |

| **Bond Angles (°) ** | Angles around the sp² hybridized carbons of the benzene ring ~120°, angles around the tetrahedral sulfur atom ~109.5° |

| Torsion Angles (°) | The dihedral angle between the benzene ring and the C-S bond would be a key conformational parameter. |

| Intermolecular Interactions | Distances and angles of hydrogen bonds (e.g., N-H···O), details of the coordination sphere around the Na⁺ ion, and parameters of any π-π stacking interactions would be elucidated. |

Vibrational Circular Dichroism (VCD) and Related Chiral Spectroscopic Techniques

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. While this compound itself is not chiral, the principles of VCD become highly relevant when considering its chiral analogues or derivatives. The introduction of a chiral center or an element of planar or axial chirality would render the molecule optically active and thus VCD-active.

For a hypothetical chiral derivative of this compound, VCD spectroscopy would provide a unique fingerprint of its absolute configuration in solution. This is a significant advantage over X-ray crystallography, which requires a single crystal and provides information only on the solid state.

The VCD spectrum arises from the coupling of vibrational modes within the molecule. The sign and intensity of the VCD bands are exquisitely sensitive to the three-dimensional arrangement of the atoms. For instance, the stretching and bending vibrations of the amino, methyl, and sulfonate groups would give rise to characteristic VCD signals.

The application of VCD to a chiral analogue would involve the following:

Synthesis of a Chiral Derivative: A chiral moiety would need to be introduced into the molecule. This could be achieved, for example, by using a chiral amine in the synthesis or by creating a situation of atropisomerism through steric hindrance.

Experimental VCD Measurement: The VCD spectrum of the chiral derivative would be recorded in a suitable solvent.

Quantum Chemical Calculations: To interpret the experimental spectrum, quantum chemical calculations (typically using Density Functional Theory, DFT) would be performed to predict the VCD spectra for the different possible enantiomers.

Comparison and Assignment: By comparing the experimental and calculated spectra, the absolute configuration of the chiral derivative can be unambiguously determined.

A hypothetical data table illustrating the kind of information that would be generated in a VCD study of a chiral analogue is presented below.

| Spectral Region (cm⁻¹) | Vibrational Mode | Expected VCD Signal |

| 3400-3200 | N-H stretching | The symmetric and asymmetric stretches of the amino group would be expected to show a VCD couplet (a positive and a negative band), with the sign pattern dependent on the chirality. |

| 3000-2800 | C-H stretching (methyl and aromatic) | These signals are often complex but can provide information about the conformation of the methyl groups and their interaction with the chiral center. |

| 1600-1400 | Aromatic C=C stretching and N-H bending | These vibrations are often coupled and can give rise to strong VCD signals that are characteristic of the overall molecular shape. |

| 1250-1150 | SO₃⁻ asymmetric stretching | A strong band in the infrared spectrum that is expected to show a significant VCD signal, highly sensitive to the chiral environment. |

| 1100-1000 | SO₃⁻ symmetric stretching | Another key vibrational mode of the sulfonate group that would be a focus of the VCD analysis. |

Applications of Sodium 4 Amino O Xylene 5 Sulphonate in Materials Science and Industrial Processes

Role as an Intermediate in the Synthesis of Functional Organic Materials

As a chemical intermediate, Sodium 4-amino-o-xylene-5-sulphonate serves as a starting material or "building block" for producing a range of specialized organic chemicals. ontosight.ailifechemicals.com Its reactivity is centered on its primary amine and sulfonate groups, which can undergo various chemical transformations to build larger, more complex molecular architectures.

A significant application of this compound is in the manufacturing of colorants. ontosight.ai The aromatic amine group (-NH2) is particularly important in this context as it can be readily converted into a diazonium salt. This process, known as diazotization, is a cornerstone of azo dye synthesis. The resulting diazonium salt is highly reactive and can be coupled with other aromatic compounds (coupling components) to form azo compounds, which are characterized by the -N=N- linkage and are often brightly colored.

The sulfonate group (-SO3Na) plays a crucial, complementary role by imparting water solubility to the final dye molecule. This is a critical property for many dyeing processes, particularly in the textile industry, as it allows the dye to be applied evenly from an aqueous solution. The combination of the chromophore-forming potential of the amine group and the solubilizing nature of the sulfonate group makes this compound a valuable precursor for creating high-performance, water-soluble dyes.

In the field of polymer science, this compound can be used as a building block for creating specialized polymer additives. lifechemicals.com Polymer additives are substances incorporated into plastics and other polymers to enhance their processing or final properties. cargill.com The functional groups of this compound allow it to be chemically integrated into larger molecules designed to act as modifiers.

For instance, the amino group can react with acid chlorides or epoxides to form larger structures that can then be blended with or grafted onto polymer chains. The ionic sulfonate group can introduce anti-static properties into a polymer matrix by helping to dissipate electrical charge. cargill.com Furthermore, incorporating such sulfonated compounds can improve the dyeability of certain synthetic fibers, which are often hydrophobic and difficult to color.

| Functional Group | Potential Reaction / Role | Application Area |

| Amino Group (-NH2) | Diazotization, Amide formation | Synthesis of azo dyes, Building block for complex molecules |

| Sulfonate Group (-SO3Na) | Provides hydrophilicity, Ionic interactions | Water-soluble dyes, Surfactants, Anti-static agents |

| Aromatic Ring | Core structure for coupling reactions | Dyes, Pigments, Specialty Chemicals |

Incorporation into Advanced Soft Materials and Colloidal Systems

The molecular structure of this compound is inherently amphiphilic, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. The sodium sulfonate head is polar and hydrophilic, while the dimethylbenzene (xylene) body is non-polar and hydrophobic. This dual character is the basis for its applications in soft materials and colloidal systems. atamanchemicals.com

Compounds with a similar structure, such as sodium xylene sulfonates, are well-known for their role as hydrotropes. atamanchemicals.compadidehshimi.com A hydrotrope is a substance that enhances the solubility of sparingly soluble compounds in water. This function is critical in formulating industrial and household cleaning products, where they act as coupling agents to create stable, homogenous liquids from otherwise immiscible ingredients. atamanchemicals.com

As a surfactant, this compound can lower the surface tension between two liquids or between a liquid and a solid. padidehshimi.com This property makes it effective as a dispersing agent, where it adsorbs onto the surface of fine solid particles in a liquid, preventing them from clumping together (agglomeration). This is vital in the production of paints, inks, and agricultural formulations to ensure uniform distribution of active components. padidehshimi.com

The tendency of surfactant-like molecules to accumulate at interfaces is exploited in surface modification technologies. By adsorbing onto a surface, this compound can alter its properties, such as wettability and charge. This can be used to make surfaces more receptive to coatings or to prevent fouling in industrial systems. In processes like emulsion polymerization, such compounds can act as emulsifiers, stabilizing the droplets of monomer in the water phase, which is essential for forming latex polymers with desired properties. padidehshimi.com

Utilization in Specialized Chemical Manufacturing and Process Industries

Beyond its direct use in materials, this compound is a versatile intermediate in the broader chemical industry. ontosight.ai Its defined structure and reactive handles make it a reliable starting point for multi-step organic syntheses that target complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai

The process of sulfonation is a fundamental unit process in industrial organic chemistry, used to introduce the sulfo group into aromatic compounds. wikipedia.org This is seen in various large-scale chemical processes, such as the purification of TNT, where sodium sulfite (B76179) is used to remove unstable isomers, resulting in wastewater containing sulfonated nitroaromatics. wikipedia.org this compound is itself a product of such targeted sulfonation and amination reactions, designed to create a specific, functionalized molecule for subsequent use. It serves as a key component in industries that rely on custom synthesis to produce fine and specialty chemicals with high-purity requirements. spectrochem.in

Reagent in Complex Organic Synthesis

The primary application of this compound is as a diazo component in the synthesis of azo dyes. Azo dyes represent the largest class of synthetic colorants used in a wide array of industries, including textiles, printing, and food. The synthesis of azo dyes involves a two-step process: diazotization followed by an azo coupling reaction. nih.gov

In the first step, the primary aromatic amine, in this case, this compound, is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid) at low temperatures (0-5 °C). This reaction converts the amino group (-NH₂) into a highly reactive diazonium salt (-N₂⁺Cl⁻). google.comunb.ca The general reaction for the diazotization of this compound is depicted below:

Diazotization Reaction

Note: The image is a representative illustration of the chemical reaction.

The resulting diazonium salt is typically unstable and is used immediately in the subsequent coupling reaction. nih.gov In the second step, the diazonium salt acts as an electrophile and reacts with a coupling component, which is an electron-rich species such as a phenol, an aniline (B41778) derivative, or a naphthol. nih.gov This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which is the chromophore responsible for the color of the dye.

The specific properties of the final azo dye, such as its color, fastness, and solubility, are determined by the chemical structures of both the diazo component and the coupling component. The presence of the sulfonic acid group in this compound enhances the water solubility of the resulting dye, a desirable property for many dyeing applications. google.com

An example of a dye that can be synthesized using a derivative of this compound is Food Brown 1. While the direct synthesis from this compound is not explicitly detailed in readily available literature, the structural components suggest its potential use as a precursor. inchem.org

The table below summarizes the key parameters in the synthesis of azo dyes using this compound as the diazo component.

| Parameter | Description | Typical Conditions |

| Diazo Component | This compound | - |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) in the presence of a strong acid | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) |

| Reaction Temperature | Low temperature to ensure stability of the diazonium salt | 0 - 5 °C |

| Coupling Component | Electron-rich aromatic compounds (e.g., phenols, anilines, naphthols) | Varies depending on the desired dye |

| pH of Coupling | Typically alkaline or mildly acidic, depending on the coupling component | pH 4-9 |

| Product | Azo Dye | Varies in color and properties |

Catalytic or Co-catalytic Role in Heterogeneous and Homogeneous Systems

While the primary role of this compound is as a reactive intermediate, the presence of both acidic (sulfonic acid) and basic (amino) functional groups on the same molecule suggests potential for catalytic activity. However, based on publicly available scientific literature and patents, there is limited specific information detailing the use of this compound as a catalyst or co-catalyst in either heterogeneous or homogeneous systems.

In principle, the amino group could act as a basic catalyst, while the sulfonic acid group could function as an acid catalyst. This bifunctional nature could be advantageous in certain organic transformations. For instance, sulfonated aromatic compounds, in general, are known to be used as acid catalysts in various reactions. However, specific research demonstrating the catalytic efficacy of this compound is not readily found. Further research would be required to explore and establish any significant catalytic or co-catalytic applications of this compound in materials science and industrial processes.

Analytical Methodologies for Purity Assessment and Quantitative Determination of Sodium 4 Amino O Xylene 5 Sulphonate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Sodium 4-amino-o-xylene-5-sulphonate, offering high-resolution separation of the target analyte from a complex matrix.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity and assay determination of this compound due to its precision, accuracy, and specificity. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.

Method development for the acid form of the compound, 5-Amino-o-xylene-4-sulphonic acid, has been demonstrated using a Newcrom R1 column, which is a reverse-phase column with low silanol activity. sielc.com The mobile phase for such a separation generally consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as a phosphate buffer, to control pH. sielc.comgoogle.com For mass spectrometry compatibility, formic acid can be used in place of non-volatile buffers like phosphoric acid. sielc.com

A typical HPLC method validation for a related compound, 4-amino benzene (B151609) sulphonamide, demonstrates the rigorous testing required to ensure the method is reliable and robust. wu.ac.thwu.ac.th Validation encompasses specificity, linearity, precision, accuracy, limit of quantitation (LOQ), and robustness. wu.ac.thwu.ac.th The method's linearity is established across a range from the LOQ to approximately 200% of the target concentration, with a correlation coefficient (r²) of 0.999 being a common acceptance criterion. wu.ac.thwu.ac.th

Table 1: Illustrative HPLC Method Parameters and Validation Summary

| Parameter | Typical Value / Condition | Acceptance Criteria |

|---|---|---|

| Chromatographic Conditions | ||

| Column | YMC-Triart C8 (250x4.6 mm, 5µm) or similar C18/C8 | Good peak shape & resolution |

| Mobile Phase | Acetonitrile and Phosphate Buffer (gradient elution) | Stable baseline, analyte retention |

| Flow Rate | 1.0 mL/min | Consistent retention times |

| Detection | UV at 265 nm | Maximum absorbance, high S/N |

| Injection Volume | 5 µL | Reproducible peak areas |

| Column Temperature | 25 °C | Stable retention times |

| Validation Parameters | ||

| Linearity (r²) | > 0.999 | r² ≥ 0.999 |

| Accuracy (% Recovery) | 85 - 115% | Within 80-120% |

| Precision (%RSD) | < 2.0% | Repeatability RSD ≤ 2% |

| Limit of Quantitation | Analyte-specific (e.g., < 0.05%) | Detectable with acceptable precision |

| Specificity | No interference from blank/impurities | Peak purity > 99% |

This table is based on data for a structurally similar compound, 4-amino benzene sulphonamide, and represents a typical approach for method validation. wu.ac.thwu.ac.th

Ion Chromatography (IC) is a powerful technique for determining ionic species and is particularly well-suited for the analysis of the sulfonate anion of the target compound and other inorganic anions that may be present as impurities, such as sulfate (B86663), chloride, and nitrate (B79036). eag.comnih.gov The method typically utilizes an ion-exchange stationary phase and a conductivity detector. eag.comnih.gov

For the analysis of aromatic sulfonic acids, IC with suppressed conductivity detection provides high sensitivity. nih.gov The eluent, often a dilute solution of sodium hydroxide or a carbonate-bicarbonate buffer, facilitates the separation of anions based on their affinity for the stationary phase. nih.govijeast.com The development of an IC method involves optimizing the eluent concentration and pH to achieve effective separation of the target sulfonate from other anions. iaea.org This technique is valuable for quantifying inorganic sulfate, a common impurity in sulfonation reactions. A method for determining sulfate in aromatic sulfonates showed good linearity and a detection limit of 0.0106 mg/L. researchgate.net

Table 2: Typical Ion Chromatography System Configuration

| Component | Specification | Purpose |

|---|---|---|

| Analytical Column | Anion-exchange resin based | Separation of anions |

| Eluent | Sodium Hydroxide (NaOH) or Carbonate/Bicarbonate Buffer | Mobile phase to carry sample ions |

| Detector | Suppressed Conductivity Detector | Universal detection of ions with high sensitivity |

| Suppressor | Anion Self-Regenerating Suppressor | Reduces eluent conductivity to enhance signal-to-noise |

Gas Chromatography (GC) is the standard method for identifying and quantifying volatile impurities, particularly residual solvents from the synthesis and purification processes of this compound. Potential solvents could include toluene, xylenes, or other organic solvents used in the manufacturing process.

Due to the non-volatile nature of the sodium salt, headspace (HS) GC is the preferred technique. researchgate.net In HS-GC, the sample is heated in a sealed vial, and the vapor phase, which contains the volatile analytes, is injected into the GC system. This prevents the non-volatile sample matrix from contaminating the GC column. A flame ionization detector (GC-FID) is commonly used for its high sensitivity to hydrocarbons. researchgate.net For certain impurities with very low permissible limits, a mass spectrometry detector (GC-MS) may be necessary for enhanced sensitivity and specificity. researchgate.net

Method development involves selecting an appropriate GC column (e.g., a polar DB-WAX column for general solvents or a non-polar DB-1 for hydrocarbons) and optimizing the oven temperature program to achieve separation of all potential volatile impurities. researchgate.netcdc.gov

Table 3: Example GC Parameters for Volatile Impurity Analysis

| Parameter | Typical Condition |

|---|---|

| Instrument | Headspace Gas Chromatograph with FID |

| Column | DB-WAX (30 m x 0.32 mm, 0.5 µm) or equivalent |

| Carrier Gas | Nitrogen or Helium |

| Oven Program | Initial 50°C, ramp to 220°C |

| Injector Temperature | 220°C |

| Detector Temperature | 250°C |

| Headspace Vial Temp | 80°C - 120°C |

Spectrophotometric Methods for Concentration Determination

Spectrophotometric methods offer a rapid and cost-effective means for the quantitative determination of this compound, leveraging the molecule's ability to absorb light.

UV-Visible (UV-Vis) spectroscopy can be used for the quantitative analysis of this compound in solution. The molecule contains an aromatic ring substituted with an amino group, which acts as a chromophore that absorbs light in the UV region of the electromagnetic spectrum.

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To perform a quantitative analysis, the wavelength of maximum absorbance (λmax) is first determined by scanning a dilute solution of the compound across the UV range. A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This analytical technique is simple, fast, and accurate when the sample matrix is free of other UV-absorbing impurities. researchgate.net

Fluorometric or fluorescence spectroscopy is a highly sensitive technique that can potentially be used for the trace analysis of this compound or specific fluorescent impurities. Aromatic compounds, particularly those with electron-donating groups like amines, can exhibit native fluorescence.

This method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The intensity of the emitted fluorescence is, under controlled conditions, directly proportional to the concentration of the analyte. The high sensitivity of fluorometry makes it suitable for detecting parts-per-billion (ppb) levels of a compound. While specific fluorometric methods for this compound are not widely documented, the technique remains a viable option for specialized applications, such as monitoring for trace amounts in environmental samples or detecting trace impurities that may be fluorescent when the main compound is not. Optical spectroscopic methods like fluorometry are often more express and cost-effective than chromatographic techniques. researchgate.net

Electroanalytical Chemistry for Redox Characterization and Sensing Applications

Electroanalytical methods offer sensitive and precise means for the characterization and quantification of electroactive species. For this compound, the presence of the electrochemically active aromatic amino group allows for the application of techniques such as voltammetry for redox characterization and potentiometry for acid-base analysis.

Voltammetric techniques are instrumental in studying the redox properties of molecules by measuring the current response to a varying applied potential. The electrochemical behavior of this compound is primarily dictated by the oxidation of its aromatic amino group.

The electrochemical oxidation of aromatic amines typically proceeds via an irreversible process. rsc.org When analyzed using a technique like cyclic voltammetry (CV) at a working electrode (e.g., glassy carbon), the compound will exhibit an anodic peak corresponding to the oxidation of the amine functionality. researchgate.netresearchgate.net The mechanism generally involves the initial loss of an electron to form a radical cation. mdpi.com This highly reactive intermediate can then undergo further reactions, such as deprotonation or coupling, leading to a complex and often irreversible electrochemical signature. mdpi.com

The potential at which this oxidation occurs is influenced by several factors, including the pH of the supporting electrolyte, the scan rate, and the molecular structure. The presence of electron-donating groups (like the two methyl groups on the aromatic ring) typically lowers the oxidation potential, making the compound easier to oxidize. Conversely, the electron-withdrawing sulfonate group tends to increase the oxidation potential.

A hypothetical study of this compound using cyclic voltammetry could yield data on its oxidation peak potential (Eₚ) under various conditions, providing insight into its redox stability and potential for use in electrochemical sensing applications.

| pH of Supporting Electrolyte | Scan Rate (mV/s) | Anodic Peak Potential (Eₚ) vs. Ag/AgCl (V) |

|---|---|---|

| 3.0 | 50 | +0.95 |

| 3.0 | 100 | +0.98 |

| 7.0 | 50 | +0.82 |

| 7.0 | 100 | +0.85 |

| 9.0 | 50 | +0.71 |

| 9.0 | 100 | +0.74 |

Potentiometric titration is a highly accurate method for determining the concentration of an acidic or basic substance. youtube.com this compound possesses two key functional groups: a sulfonate group (-SO₃⁻), which is the conjugate base of a strong sulfonic acid, and an amino group (-NH₂), which is weakly basic.

Due to the weak basicity of the aromatic amino group, titration in an aqueous medium can be challenging and may not yield a sharp, discernible endpoint. encyclopedia.pub Water can compete with the weak base for the titrant, obscuring the inflection point in the titration curve. encyclopedia.pub Therefore, non-aqueous titrations are generally preferred for the accurate assay of weakly basic amines. unacademy.comslideshare.net

In a typical non-aqueous acidimetric titration, a sample of this compound is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid. slideshare.net The solution is then titrated with a standardized solution of a strong acid, most commonly perchloric acid dissolved in glacial acetic acid. encyclopedia.pub The progress of the titration is monitored by measuring the potential difference between a reference electrode and an indicator electrode (often a glass electrode), and plotting this potential against the volume of titrant added. The endpoint is identified as the point of maximum inflection on the resulting titration curve. This method allows for the precise quantification of the amino functional group, thereby enabling the determination of the compound's purity.

The purity of the sample can be calculated from the volume of titrant consumed to reach the equivalence point.

| Parameter | Value |

|---|---|

| Sample Weight | 0.4500 g |

| Titrant | 0.1 N Perchloric Acid in Acetic Acid |

| Equivalence Point Volume (Vₑ) | 19.55 mL |

| Molecular Weight of Compound | 225.24 g/mol |

| Calculated Purity | 97.8% |

Gravimetric and Classical Titrimetric Methods for Bulk Purity Assessment

For bulk purity assessment where high precision is required, classical analytical methods such as gravimetry and titrimetry remain invaluable.

Gravimetric analysis is a quantitative method based on the measurement of the mass of a pure compound to which the analyte is chemically related. researchgate.net For this compound, a gravimetric procedure could be designed to precipitate the sulfonate anion from solution.

A suitable precipitating agent would be a salt containing a large, heavy cation that forms a sparingly soluble salt with the 4-amino-o-xylene-5-sulphonate anion. Reagents such as tetraphenylarsonium chloride or specific metal-amine complexes could potentially serve this purpose. The procedure involves dissolving a precisely weighed sample in water, followed by the slow addition of the precipitating agent to ensure complete precipitation. ebsco.com

The resulting precipitate is then subjected to a period of 'digestion', where it is heated in the mother liquor to promote the formation of larger, more easily filterable particles and improve purity. iyte.edu.tr Subsequently, the precipitate is separated by filtration, washed with a suitable solvent to remove any co-precipitated impurities, dried to a constant weight at an appropriate temperature, and finally weighed. ebsco.comlibretexts.org The purity of the original sample is calculated based on the weight of the precipitate and its known stoichiometric relationship to the analyte.

| Parameter | Value |

|---|---|

| Initial Sample Weight | 1.5034 g |

| Formula of Precipitate (Hypothetical) | [Cation]⁺[C₈H₁₀NO₃S]⁻ |

| Molecular Weight of Precipitate | 585.50 g/mol |

| Final Weight of Dried Precipitate | 3.8215 g |

| Calculated Purity of Sample | 98.2% |

Classical titrimetry relies on a chemical reaction between the analyte and a reagent of known concentration (the titrant), with the endpoint typically detected by a visual indicator. quora.com

Environmental Fate and Biogeochemical Transformations of Sodium 4 Amino O Xylene 5 Sulphonate

Abiotic Degradation Pathways in Aquatic and Terrestrial Environments

Abiotic degradation, occurring without the intervention of living organisms, plays a role in the transformation of Sodium 4-amino-o-xylene-5-sulphonate in the environment. The primary pathways for this degradation are photolysis, hydrolysis, and sorption to soil and sediment particles.

Photolysis and Hydrolysis Kinetics under Environmental Conditions

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The carbon-sulfur (C-S) bond in aryl sulfonic acids is generally stable. wikipedia.orgwikipedia.org Desulfonation through hydrolysis typically requires harsh conditions, such as high temperatures (around 200°C) or treatment with a strong base, which are not characteristic of most natural environments. wikipedia.orgwikipedia.orgwikipedia.org Therefore, the hydrolytic degradation of the sulfonate group from this compound under typical environmental pH and temperature ranges is expected to be a very slow process and likely not a significant degradation pathway.

Table 1: General Factors Influencing Abiotic Degradation of Sulfonated Aromatic Amines This table is illustrative and based on data for analogous compounds, as specific data for this compound is not available.

| Degradation Pathway | Influencing Factor | General Effect | Reference |

|---|---|---|---|

| Photolysis | Sunlight Intensity | Higher intensity increases degradation rate. | wikipedia.org |

| Photolysis | pH | Can alter the chemical species and affect degradation rates. For some sulfonamides, higher pH enhances photodegradation. | nih.gov |

| Photolysis | Dissolved Organic Matter (DOM) | Can act as a photosensitizer, accelerating degradation, or as a light screen, inhibiting it. | nih.gov |

| Hydrolysis | Temperature | Significant degradation of the C-S bond generally requires temperatures far exceeding typical environmental conditions. | wikipedia.orgwikipedia.org |

| Hydrolysis | pH | Extreme pH values can promote hydrolysis, but it is generally slow under neutral environmental conditions. | wikipedia.orgwikipedia.org |

Sorption and Desorption Dynamics in Various Soil and Sediment Matrices

Sorption, the process by which a chemical binds to solid particles, significantly influences the fate and transport of this compound in the environment. As an anion in aqueous solution, its interaction with soil and sediment will be governed by the properties of both the chemical and the solid matrix.

The sorption of sulfonated aromatic compounds is often linked to the organic carbon content of the soil or sediment. nih.gov For other aromatic anions, it has been shown that modification of soil with cationic surfactants can greatly enhance sorption. nih.gov The mobility of organic contaminants is a function of their ability to associate with the mobile aqueous phase and the stationary solid phase. wikipedia.org Chemicals that strongly associate with soils move more slowly through the environment. wikipedia.org

Desorption, the release of a sorbed chemical, is also a critical process. Hysteresis, where desorption is not simply the reverse of sorption, is a common phenomenon for organic contaminants. journalirjpac.comresearchgate.net This suggests that a fraction of the sorbed compound can become tightly bound and less available for transport or degradation. The salinity of the surrounding water can also play a crucial role; for instance, increased salinity has been shown to enhance the sorption and irreversibility of perfluorooctane (B1214571) sulfonate (PFOS) onto sediments. nih.gov

Table 2: Factors Affecting Sorption and Desorption of Analogous Aromatic Sulfonates This table presents general principles derived from studies on related compounds.

| Process | Matrix/Solution Property | General Influence on Sorption | Reference |

|---|---|---|---|

| Sorption | Soil/Sediment Organic Carbon Content | Higher organic carbon content generally leads to increased sorption. | nih.gov |

| Sorption | Clay Mineral Content | Clay minerals can provide surfaces for sorption, especially if positively charged sites are present. | wikipedia.org |

| Sorption | Salinity (e.g., Ca2+ concentration) | Increased salinity can enhance sorption through effects like "salting-out" and cation bridging. | nih.gov |

| Desorption | Hysteresis | Often observed, indicating a fraction of the compound may become irreversibly bound to the solid matrix. | journalirjpac.comresearchgate.net |

Biodegradation Mechanisms and Microbial Transformations

Biodegradation by microorganisms is a key process in the ultimate breakdown of many organic pollutants. The biodegradability of sulfonated aromatic amines is highly variable and often depends on the specific chemical structure and the presence of microbial populations adapted to these compounds. nih.govresearchgate.net

Aerobic and Anaerobic Degradation Studies by Microbial Consortia

Aerobic Degradation: Under aerobic conditions (in the presence of oxygen), some isomers of aminobenzenesulfonic acid have been shown to be biodegradable by specialized microbial consortia, often isolated from environments with a history of pollution from these compounds. nih.gov The degradation of the xylene component of the molecule by aerobic bacteria is also a well-documented process. nih.govupdatepublishing.com Complete mineralization, the breakdown of the organic molecule to carbon dioxide and water, has been observed for some sulfonated aromatic amines, with the sulfonate group being released as sulfate (B86663). nih.gov However, the presence of the sulfonate group can sometimes inhibit microbial growth, making biodegradation more difficult. researchgate.net

Anaerobic Degradation: The degradation of sulfonated aromatic amines under anaerobic conditions (in the absence of oxygen) is generally considered to be less favorable. nih.gov However, studies on closely related compounds have shown that anaerobic degradation is possible under certain conditions. For instance, aniline (B41778) can be degraded anaerobically by sulfate-reducing bacteria like Desulfobacterium anilini. d-nb.infonih.gov The degradation of linear alkylbenzene sulfonate (LAS) has also been observed under methanogenic conditions. nih.gov

Enzymatic Biotransformations of the Sulfonate Group and Aromatic Ring Structure

The enzymatic cleavage of the stable carbon-sulfur bond is a critical step in the biodegradation of sulfonated aromatic compounds.

Desulfonation: In aerobic bacteria, the desulfonation of aromatic rings is often initiated by dioxygenase enzymes. oup.comnih.gov These enzymes incorporate oxygen atoms into the aromatic ring, which destabilizes the C-S bond and leads to the spontaneous release of the sulfonate group as sulfite (B76179) (SO₃²⁻). oup.com The sulfite is then typically oxidized to sulfate (SO₄²⁻). This enzymatic strategy is a common mechanism for mineralizing sulfonated aromatic compounds. oup.com

Aromatic Ring Cleavage: Following desulfonation, the resulting hydroxylated aromatic intermediate, such as a catechol, is further degraded. Bacteria employ various enzymatic pathways to cleave the aromatic ring, typically through either ortho or meta cleavage pathways, leading to intermediates that can enter central metabolic cycles. nih.gov

Amine Group Transformation: The amino group can also undergo enzymatic transformation. Under anaerobic conditions, the degradation of aniline by Desulfobacterium anilini has been shown to proceed through carboxylation to 4-aminobenzoate, which is then activated to 4-aminobenzoyl-CoA and subsequently undergoes reductive deamination to benzoyl-CoA. d-nb.info

Environmental Monitoring and Detection Strategies

Effective monitoring and detection are essential for understanding the distribution and fate of this compound in the environment. Due to its expected presence at low concentrations in environmental matrices, sensitive analytical methods are required.

The standard approach for the analysis of sulfonated aromatic amines and related compounds in environmental samples involves a sample preparation step followed by instrumental analysis. Sample preparation often includes solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances from the sample matrix. researchgate.netnih.gov

For detection and quantification, high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detectors is commonly employed. researchgate.netnih.gov Gas chromatography (GC), sometimes coupled with mass spectrometry (GC-MS), can also be used, particularly for more volatile derivatives or after a derivatization step to improve volatility. researchgate.netepa.gov The choice of method depends on the specific analyte, the sample matrix, and the required detection limits. Given the complexity of environmental samples, confirmatory analysis using a technique like mass spectrometry is often recommended to ensure accurate identification. epa.gov While there are no standardized methods specifically for this compound, methods developed for other sulfonamides and aromatic amines can be adapted. epa.gov

Sampling and Extraction Methodologies from Complex Environmental Samples

The detection and quantification of this compound in the environment necessitate robust sampling and extraction protocols tailored to its physicochemical properties. As a sulfonated aromatic amine, this compound is expected to be polar and water-soluble, characteristics that govern its distribution in various environmental compartments such as water, soil, and sediment. The methodologies employed for its extraction are designed to isolate it from complex matrices, ensuring its stability and achieving high recovery rates for subsequent analysis.

For aqueous samples, such as surface water and groundwater, direct analysis may be possible for high concentrations. However, for trace-level detection, a pre-concentration step is typically essential. Solid-phase extraction (SPE) is a widely adopted technique for this purpose. Given the polar and anionic nature of this compound, ion-exchange or mixed-mode SPE cartridges are often the preferred choice. The selection of the sorbent material and the pH of the sample are critical parameters that must be optimized to ensure efficient retention of the analyte and effective removal of interfering substances.

In the case of solid matrices like soil and sediment, the extraction process is more complex due to the potential for strong adsorption of the compound to organic matter and mineral surfaces. Pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), and ultrasonic-assisted extraction (UAE) are commonly employed techniques. These methods utilize solvents at elevated temperatures and pressures to enhance the extraction efficiency. The choice of solvent is crucial; polar solvents such as methanol, acetonitrile (B52724), or a mixture of water and an organic modifier are typically used. The pH of the extraction solvent may also be adjusted to improve the recovery of the target compound.

Subcritical water extraction (SWE) represents a greener alternative to conventional solvent extraction methods. mdpi.com This technique uses water at elevated temperatures (100-374°C) and pressures to extract organic compounds. By manipulating the temperature, the polarity of water can be modified, allowing for the selective extraction of a wide range of pollutants, from polar to non-polar. acs.org For a polar compound like this compound, extraction at lower temperatures within the subcritical range would be favorable. acs.org

A summary of potential extraction methodologies for this compound from environmental samples is presented in Table 1.

| Matrix | Extraction Technique | Key Parameters | Rationale |

| Water | Solid-Phase Extraction (SPE) | Sorbent type (ion-exchange, mixed-mode), sample pH, elution solvent | Efficiently concentrates polar, ionic compounds from large volumes of water. |

| Soil/Sediment | Pressurized Liquid Extraction (PLE) | Extraction solvent (e.g., methanol, acetonitrile/water), temperature, pressure | Enhanced extraction efficiency for analytes strongly sorbed to solid matrices. |

| Soil/Sediment | Ultrasonic-Assisted Extraction (UAE) | Extraction solvent, sonication time and power | Increases mass transfer of the analyte from the sample matrix to the solvent. |

| Soil/Sediment | Subcritical Water Extraction (SWE) | Temperature, pressure, extraction time | A green chemistry approach that utilizes the tunable polarity of water for extraction. mdpi.com |

Table 1: Potential Extraction Methodologies for this compound

Advanced Chromatographic-Mass Spectrometric Detection in Environmental Matrices

Following extraction and clean-up, the determination of this compound in environmental extracts is typically performed using advanced chromatographic techniques coupled with mass spectrometry. This combination provides the high selectivity and sensitivity required for the analysis of trace-level contaminants in complex environmental samples.

High-performance liquid chromatography (HPLC) is the separation technique of choice for polar, non-volatile compounds like sulfonated aromatic amines. Reversed-phase chromatography is a common approach, where a non-polar stationary phase is used with a polar mobile phase. The composition of the mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol, is optimized to achieve good chromatographic resolution and peak shape. The addition of a buffer or an ion-pairing agent to the mobile phase can be crucial for the analysis of ionic compounds like this compound, as it helps to control the ionization state and improve retention and peak symmetry. researchgate.net

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred detection method due to its high specificity and sensitivity. Electrospray ionization (ESI) is the most suitable ionization technique for polar compounds, as it can generate ions directly from a liquid phase. The mass spectrometer can be operated in either positive or negative ion mode. For a sulfonated compound, negative ion mode is often more sensitive as the sulfonate group readily forms a stable anion.

In MS/MS analysis, specific precursor ions of the target analyte are selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly enhances the selectivity of the analysis by reducing background noise and matrix interferences. nih.gov The selection of appropriate precursor and product ions is a critical step in method development.

Table 2 provides a hypothetical set of parameters for the LC-MS/MS analysis of this compound, based on typical methods for similar compounds.

| Parameter | Condition |

| Chromatographic Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |

| Gradient | Optimized gradient from low to high percentage of B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | [M-Na]⁻ (e.g., 200.0) |

| Product Ions (m/z) | Hypothetical fragments (e.g., 120.0, 80.0) |

| Collision Energy | Optimized for each transition |

Table 2: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

The development of such analytical methods requires careful optimization and validation to ensure accuracy, precision, and reliability for the monitoring of this compound in the environment.

Computational Chemistry and Theoretical Modeling of Sodium 4 Amino O Xylene 5 Sulphonate

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity or Material Performance

Predictive Models for Chemical Transformation Pathways

In the absence of direct experimental or computational studies on the chemical transformation pathways of Sodium 4-amino-o-xylene-5-sulphonate, predictive models can be constructed based on the known degradation of structurally analogous compounds. A significant body of research exists on the biodegradation of other sulfonated aromatic amines, such as aminobenzenesulfonic acids and the breakdown products of certain azo dyes. This information allows for the formulation of hypothetical transformation pathways for this compound, primarily centered on microbial enzymatic degradation.

One of the most well-documented degradation pathways for a structurally similar compound is that of 2-aminobenzenesulfonate (B1233890). ethz.ch Studies on organisms like Alcaligenes sp. O-1 have elucidated a pathway initiated by a dioxygenase enzyme. ethz.ch This enzyme incorporates two oxygen atoms into the aromatic ring, leading to the formation of a catechol intermediate. ethz.ch Subsequent enzymatic steps then lead to the cleavage of the aromatic ring. ethz.ch

By analogy to the 2-aminobenzenesulfonate pathway, a plausible predictive model for the initial steps of this compound transformation can be proposed. The presence of the amino group is expected to direct the initial enzymatic attack.

The predicted initial transformation steps are outlined in the table below:

Table 1: Predicted Initial Transformation Pathways for this compound

| Step | Predicted Reaction | Enzyme Class (by analogy) | Predicted Intermediate |

| 1 | Dioxygenation of the aromatic ring | Aminobenzenesulfonate dioxygenase | 3-Sulfo-5,6-dimethyl-catechol |

| 2 | Aromatic ring cleavage | Catechol 2,3-dioxygenase | 2-Hydroxy-5-sulfo-6-oxo-hepta-2,4-dienoic acid |

Following the initial ring cleavage, it is anticipated that the resulting aliphatic sulfonated compound would undergo further degradation through established metabolic pathways, eventually leading to the separation of the sulfonate group and the complete mineralization of the carbon skeleton.

Furthermore, research into the degradation of azo dyes, which often break down to form sulfonated aromatic amines, provides additional insights. mdpi.comnih.gov Enzymes such as azoreductases and laccases are frequently implicated in the initial breakdown of these complex molecules. mdpi.comnih.gov While this compound is not an azo dye itself, the extensive research into the fate of sulfonated aromatic amine intermediates from dye degradation supports the general principle of enzymatic attack on the aromatic ring as a primary transformation strategy. mdpi.comnih.gov

It is important to emphasize that this model is predictive and based on analogous compounds. Detailed computational chemistry and theoretical modeling studies, specifically targeting this compound, would be required to validate these proposed pathways, determine the reaction kinetics, and identify the specific enzymes and transition states involved. Such studies would provide a more definitive understanding of its environmental fate and transformation.

Emerging Research Directions and Future Perspectives for Sodium 4 Amino O Xylene 5 Sulphonate

Novel Synthetic Approaches Utilizing Flow Chemistry and Continuous Processing

The synthesis of sulfonated aromatic amines has traditionally been dominated by batch processing. However, the paradigm is shifting towards continuous flow chemistry, which offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netnih.gov For compounds like Sodium 4-amino-o-xylene-5-sulphonate, this transition holds considerable promise.

Continuous sulfonation processes have been developed for related aromatic compounds, demonstrating the potential for rapid and high-yield production. rsc.orggoogle.comgoogle.com These systems often employ microreactors, which provide superior heat and mass transfer, minimizing the formation of unwanted byproducts and enhancing process control. google.com A patented continuous flow process for sulfonating 1,2-diaminobenzene, for instance, utilizes a molar excess of sulfuric acid in a microreactor to produce 3,4-diaminobenzenesulfonic acid, free of doubly sulfonated impurities, highlighting the precision achievable with this technology. google.com

While specific research into the flow synthesis of this compound is not yet widely published, the established success with analogous compounds provides a clear roadmap. Future research will likely focus on adapting these continuous processes for the sulfonation of o-xylene (B151617) followed by amination, or the direct sulfonation of 4-amino-o-xylene. Key parameters for investigation would include reaction temperature, residence time, and the molar ratios of reactants, as these have been shown to be critical in optimizing continuous sulfonation. rsc.org The development of such a process for this compound could lead to a more economical and environmentally benign manufacturing route compared to traditional batch methods. google.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Aromatic Sulfonation

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient, allowing for precise temperature control. nih.gov |

| Mass Transfer | Limited by vessel size and mixing efficiency. | Superior due to high surface-area-to-volume ratios. nih.gov |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer due to small reaction volumes. researchgate.net |

| Scalability | Challenging to scale up from lab to industrial production. | More straightforward scalability by extending operation time. nih.gov |

| Byproduct Formation | Higher potential for unwanted isomers and polysulfonation. | Reduced byproduct formation due to precise control. google.com |

Advanced Functionalization Strategies for Enhanced Material Performance and Selectivity